2-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-phenylpyrimidin-4-yl}phenol
Description
2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol is a complex organic compound that features a fluorophenyl group, a hydrazine linkage, and a pyrimidine ring
Properties
Molecular Formula |
C23H17FN4O |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C23H17FN4O/c24-18-12-10-16(11-13-18)15-25-28-23-26-20(17-6-2-1-3-7-17)14-21(27-23)19-8-4-5-9-22(19)29/h1-15,29H,(H,26,27,28)/b25-15+ |
InChI Key |
OJCPQZJGWODJJI-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)F)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate pyrimidine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazine linkage can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydrazine linkage can form hydrogen bonds with target molecules. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole
- 4-[(2E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
- 2-(4-Fluorophenyl)ethylamine
Uniqueness
2-{2-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-phenylpyrimidin-4-yl}phenol is unique due to its combination of a fluorophenyl group, hydrazine linkage, and pyrimidine ring. This structural arrangement provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
